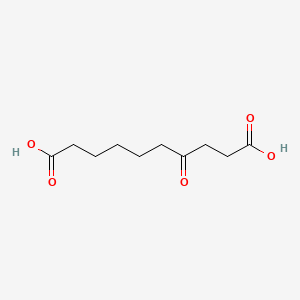

4-Oxosebacic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H16O5 |

|---|---|

Poids moléculaire |

216.23 g/mol |

Nom IUPAC |

4-oxodecanedioic acid |

InChI |

InChI=1S/C10H16O5/c11-8(6-7-10(14)15)4-2-1-3-5-9(12)13/h1-7H2,(H,12,13)(H,14,15) |

Clé InChI |

XTQIBFVBYWIHIP-UHFFFAOYSA-N |

SMILES canonique |

C(CCC(=O)CCC(=O)O)CCC(=O)O |

Pictogrammes |

Irritant |

Synonymes |

4-oxosebacic acid |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Research

Synthesis of 4-Oxosebacic Acid Derivatives

Microwave-Assisted Synthetic Approaches

While microwave irradiation has become a widely adopted technique in organic synthesis for its ability to accelerate reaction rates, improve yields, and enhance selectivity, specific research detailing the microwave-assisted synthesis of this compound itself is not prominently reported in the reviewed literature. Studies employing microwave technology in the synthesis of related compounds, such as 4-oxo-2-butenoic acids from glyoxylic acid and methyl ketone derivatives, demonstrate the potential of this methodology in creating α,β-unsaturated carbonyl compounds nih.govnih.govresearchgate.net. However, direct application of these specific microwave protocols to the synthesis of this compound has not been extensively documented. Further research would be required to explore and optimize microwave-assisted routes for the direct preparation of this compound.

Precursor Chemistry and Production Processes

The synthesis and availability of this compound are closely linked to the chemistry and production of its precursor compounds, most notably sebacic acid.

Derivation from Sebacic Acid and Related Compounds

Sebacic acid, also known as decanedioic acid (HOOC(CH₂)₈COOH), is a linear ten-carbon dicarboxylic acid. This compound (HOOC(CH₂)₂COCH₂(CH₂)₄COOH) shares this ten-carbon backbone but includes a ketone group at the C-4 position. This structural similarity suggests that this compound is likely synthesized through the functionalization, such as selective oxidation, of sebacic acid or a closely related C10 precursor. While direct synthetic pathways from sebacic acid to this compound are not detailed in the provided literature, the established chemistry of sebacic acid provides a foundation for understanding the potential routes to its oxo-derivative. Related compounds, such as 4,7-dioxosebacic acid, have also been identified in biochemical contexts nih.gov, indicating the broader chemical space around sebacic acid derivatives.

The industrial production of sebacic acid itself is well-established, primarily relying on the alkaline pyrolysis of ricinoleic acid, which is derived from castor oil wikipedia.orgatamanchemicals.comgoogle.com. This process typically involves heating castor oil or its derivatives with a strong alkali, such as sodium hydroxide (B78521), at elevated temperatures. By-products of this reaction include octanol-2 and various fatty acids wikipedia.orggoogle.com.

A specific example of sebacic acid production involves the catalytic cracking of castor oil using iron oxide as a catalyst and liquid paraffin (B1166041) as a diluent. Under optimized conditions, this method can yield sebacic acid with high purity gychbjb.com.

Table 1: Sebacic Acid Production from Castor Oil (Catalytic Cracking Method)

| Parameter | Value | Source |

| Raw Material | Castor oil | gychbjb.com |

| Catalyst | Iron oxide (1.00% of castor oil mass) | gychbjb.com |

| Diluent | Liquid paraffin (Volume ratio: Diluent:Castor oil = 4:1) | gychbjb.com |

| Alkali | Sodium hydroxide (Volume ratio: NaOH:Castor oil = 1:1) | gychbjb.com |

| Reaction Temperature | 280 °C | gychbjb.com |

| Reaction Time | 4 hours | gychbjb.com |

| Yield | 67.2% | gychbjb.com |

| Purity (after separation) | 99.0% | gychbjb.com |

Other methods for producing sebacic acid include alkali fusion of castor oil derivatives, oxidation of 1,10-decanediol (B1670011), and fermentation processes atamanchemicals.comgoogle.com.

Utilization of Renewable Feedstocks in Precursor Synthesis

The primary precursor for sebacic acid, and by extension potentially for this compound, is castor oil, which is derived from the seeds of the castor bean plant (Ricinus communis) wikipedia.orgatamanchemicals.com. Castor oil is a unique vegetable oil due to its high content (around 85-95%) of ricinoleic acid, a fatty acid with a hydroxyl group on the twelfth carbon atom wikipedia.orggoogle.com. This hydroxyl group plays a crucial role in the chemical transformations leading to sebacic acid.

The traditional and most significant industrial route to sebacic acid involves the alkaline hydrolysis and subsequent thermal cracking (pyrolysis) of castor oil or ricinoleic acid wikipedia.orgatamanchemicals.comgoogle.com. This process leverages a renewable, plant-based feedstock, making sebacic acid a bio-based chemical. The sustainability of sebacic acid production is thus intrinsically linked to the cultivation and processing of castor beans. Research into cleaner and more efficient production methods, such as those employing environmentally friendly catalysts and diluents, continues to refine this bio-based manufacturing process gychbjb.com.

The use of castor oil as a renewable feedstock for sebacic acid production exemplifies the broader trend towards utilizing bio-based materials in the chemical industry, offering a more sustainable alternative to petrochemical-derived compounds.

Compound List:

this compound

Sebacic acid

Decanedioic acid

Ricinoleic acid

Castor oil

Octanol-2

Octanol

4,7-dioxosebacic acid

1,10-decanediol

Stearic acid

Sodium hydroxide

Sulfuric acid

Liquid paraffin

Iron oxide

Biochemical and Metabolic Pathway Investigations

Role as a Metabolic Intermediate

Involvement in Fatty Acid Degradation Pathways in Organisms

4-Oxosebacic acid has been identified as a compound with metabolic significance, participating in the metabolic processes of some organisms, including fatty acid degradation solubilityofthings.com. Fatty acid degradation, primarily through beta-oxidation, is a fundamental catabolic pathway in both prokaryotic and eukaryotic organisms. This process breaks down fatty acids into acetyl-CoA units, which are then fed into central metabolic cycles for energy production wikipedia.orgwikipedia.orgnih.govlibretexts.orgaocs.org. While specific detailed steps of this compound's direct incorporation into canonical beta-oxidation pathways are not extensively detailed in the reviewed literature, its classification as a keto-dicarboxylic acid suggests its potential as an intermediate or derivative within broader lipid metabolism or related pathways solubilityofthings.com.

Interconnections with Major Carbon Metabolism Cycles

The metabolic fate of compounds involved in fatty acid degradation is intrinsically linked to major carbon metabolism cycles, most notably the Tricarboxylic Acid (TCA) cycle. Beta-oxidation of fatty acids yields acetyl-CoA, which serves as the primary substrate for the TCA cycle, a central hub for cellular respiration and energy generation in most aerobic organisms creative-proteomics.combritannica.com. By participating in or being related to fatty acid degradation, this compound is indirectly connected to these critical carbon flow pathways. The breakdown products of fatty acids, channeled through acetyl-CoA, fuel the TCA cycle, thereby linking lipid catabolism to the generation of ATP and biosynthetic precursors aocs.orguthscsa.edu.

Occurrence and Biosynthesis in Biological Systems

Identification in Marine Microorganisms (e.g., Diatoms like Skeletonema marinoi)

This compound has been detected and annotated in the marine diatom Skeletonema marinoi through untargeted metabolomics studies nih.govbiorxiv.orgresearchgate.netresearchgate.net. These investigations identified this compound, noting it is likely derived from sebacic acid, a saturated fatty acid. The presence of this compound in S. marinoi expands the known chemical space of this ecologically significant marine microorganism nih.govbiorxiv.orgresearchgate.net.

| Organism | Compound | Notes | Reference(s) |

| Skeletonema marinoi | This compound | Identified via untargeted metabolomics; likely derived from sebacic acid. | nih.govbiorxiv.orgresearchgate.netresearchgate.net |

Proposed Biosynthetic Routes in Prokaryotes and Eukaryotes

Specific, detailed biosynthetic pathways for this compound in prokaryotes or eukaryotes are not extensively described in the provided literature. Its identification within Skeletonema marinoi, a eukaryotic alga, suggests endogenous production, but the enzymatic machinery and genetic basis for its synthesis remain to be elucidated. The compound's role as a potential building block in organic synthesis solubilityofthings.com hints at its chemical reactivity, but does not specify its biological origin pathways.

Interaction with Microbial Metabolism

A significant interaction of this compound with microbial metabolism lies in its function as a specific inhibitor of Porphobilinogen (B132115) Synthase (PBGS). PBGS is a crucial enzyme in the biosynthesis of tetrapyrroles, which are essential components in molecules like heme, chlorophyll, and vitamin B12 nih.govacs.org. Research has characterized this compound (referred to as 4-OSA) as an active site-directed irreversible inhibitor for PBGS, particularly in Escherichia coli nih.govresearchgate.net.

Influence on Specific Microbial Metabolic Pathways

Research into the metabolic fate and influence of this compound within microbial systems points to its interaction with specific enzymes and pathways. Studies have indicated its involvement in bacterial metabolic processes, including potential interactions with enzymes critical for biosynthesis. For instance, this compound has been noted in relation to bacterial porphobilinogen synthase unam.mx. Furthermore, evidence suggests that this compound may act as an inhibitor of acid dehydratase enzymes, a role that could significantly impact metabolic flux within microbial cells dntb.gov.ua.

Investigations into the degradation of similar dicarboxylic acids provide insight into the potential metabolic transformations of this compound. For example, the degradation of 4-oxalmesaconic acid by Pseudomonas ochraceae involves a two-enzyme system. Enzyme I, a hydrolyase, hydrates 4-oxalmesaconic acid to 4-oxalcitramate, while Enzyme II, an aldolase, catalyzes the cleavage of 4-oxalcitramalate into pyruvate (B1213749) and oxalacetate (B90230) nih.gov. These enzymes, with specific molecular weights and optimal pH ranges, highlight the sophisticated enzymatic machinery microbes possess for processing such compounds nih.gov.

Additionally, this compound has been linked to 5-Aminolaevulinic Acid Dehydratase (ALAD), an enzyme found in both plants and some bacteria researchgate.net. ALAD plays a crucial role in the biosynthesis of porphyrins, essential components of heme and chlorophyll. The interaction of this compound with ALAD suggests a potential regulatory or inhibitory role in these vital biosynthetic pathways researchgate.net.

Table 1: Enzymes Involved in 4-Oxalmesaconic Acid Degradation

| Enzyme Name | Classification | Molecular Weight (kDa) | Isoelectric Point | Reaction | Cofactors/Conditions |

| Enzyme I (4-oxalmesaconate hydro-lyase) | Hydrolyase | 55 | 5.1 | Hydrates 4-oxalmesaconate to 4-oxalcitramate | MgCl₂ |

| Enzyme II (4-oxalcitramalate aldolase) | Aldolase | 160 | 5.0 | Cleaves 4-oxalcitramalate into pyruvate and oxalacetate; also cleaves 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) into pyruvate | MgCl₂ |

Note: This table details enzymes involved in the degradation of 4-oxalmesaconic acid, a structurally related compound, to illustrate microbial metabolic capabilities.

Role in Microbial Community Interactions

Direct research specifically detailing the role of this compound in microbial community interactions is limited. However, broader studies on low molecular weight organic acids, such as oxalic acid, provide a framework for understanding how such compounds can mediate interspecies relationships. Oxalic acid, for instance, is known to be produced by fungi and often consumed by bacteria, influencing nutrient availability and the microenvironment nih.gov. This dynamic can affect competition and cooperation within microbial consortia. While the specific mechanisms for this compound are not yet fully elucidated, its presence as a metabolic intermediate or product could potentially influence microbial community structure and function by altering resource availability or acting as a signaling molecule.

Plant Metabolic Pathways Research

Organic acids are fundamental to plant physiology, playing multifaceted roles across various metabolic pathways. They are key intermediates in primary metabolic processes such as photosynthesis and respiration, notably within the Calvin cycle and the tricarboxylic acid (TCA) cycle, respectively openstax.orgunesp.br. Plants produce a diverse array of organic acids, including malate (B86768), citrate (B86180), succinate, and fumarate, which are essential for energy production, carbon assimilation, and the synthesis of various biomolecules unesp.brnih.govmdpi.commdpi.com.

While specific documented roles for this compound in plant stress responses are not extensively detailed in the reviewed literature, the general behavior of organic acids under stress conditions provides a basis for hypothetical involvement. Under various environmental stresses, such as drought, salinity, or heavy metal exposure, plants often exhibit altered levels of various organic acids nih.govmdpi.com. For instance, malate and citrate accumulate under stress conditions, contributing to osmotic adjustment, ROS scavenging, and cellular pH buffering nih.govmdpi.com. These accumulated organic acids help maintain cellular integrity and function during adverse conditions.

Given that this compound is a dicarboxylic acid, it is plausible that it could participate in similar stress-response mechanisms, potentially by contributing to osmotic potential or acting as an antioxidant. However, direct experimental evidence confirming these roles for this compound in plant stress physiology remains an area for further investigation.

List of Compounds Mentioned:

this compound

4,7-dioxosebacic acid

4-oxalmesaconic acid

4-oxalcitramate

Pyruvate

Oxalacetate

5-Aminolaevulinic Acid

Malate

Citrate

Succinate

Fumarate

Oxalic acid

Enzymatic Interaction Studies

Broader Implications for Enzyme Regulation

4-Oxosebacic acid serves as a potent probe for understanding how enzymes are regulated, particularly through mechanisms involving active site inhibition and the maintenance of specific catalytic functions. Its ability to selectively inhibit certain enzyme variants highlights the nuanced control mechanisms inherent in biological systems.

This compound functions as an active site-directed, irreversible inhibitor for specific forms of Porphobilinogen (B132115) Synthase (PBGS) nih.govresearchgate.net. It acts as an analog of a bisubstrate reaction intermediate, mimicking the binding of two molecules of 5-aminolevulinic acid (ALA) within the PBGS active site nih.govresearchgate.net. Structural studies have elucidated that 4-OSA binds to the active site of yeast PBGS by forming a Schiff base linkage with the lysine (B10760008) residue at position 263 (Lys 263) nih.govcore.ac.uk. This covalent modification effectively arrests the enzyme's catalytic cycle, thereby modulating its normal function by preventing substrate turnover.

The mechanism of inhibition is characterized by its time-dependent and irreversible nature, effectively inactivating the enzyme. Unlike some other inhibitors, 4-OSA's interaction is highly specific to certain species of PBGS. For instance, it is a potent inhibitor of Escherichia coli PBGS but shows negligible inhibitory effects on human, pea (Pisum sativum), Pseudomonas aeruginosa, and Bradyrhizobium japonicum PBGS, even at high concentrations and extended preincubation times nih.govresearchgate.net. This species-specific inhibition demonstrates how subtle differences in enzyme structure can lead to vastly different responses to the same chemical modulator, thereby regulating catalytic activity in a differential manner across species.

Table 1: Species-Specific Inhibition of Porphobilinogen Synthase (PBGS) by this compound (4-OSA)

| Enzyme Source | Sensitivity to 4-OSA |

| Escherichia coli | Inhibited |

| Human | Insensitive |

| Pea (Pisum sativum) | Insensitive |

| Pseudomonas aeruginosa | Insensitive |

| Bradyrhizobium japonicum | Insensitive |

Data compiled from multiple studies nih.govresearchgate.net.

The pronounced species-specific inhibitory action of this compound provides a critical framework for understanding and potentially engineering enzyme specificity. The differential sensitivity of PBGS enzymes from various organisms to 4-OSA highlights the structural basis of this specificity. Research has shown that certain engineered variants of human PBGS, modified to resemble the E. coli enzyme, exhibit increased sensitivity to 4-OSA nih.gov. This observation strongly suggests that specific amino acid residues or structural motifs within the active site dictate the enzyme's susceptibility to inhibition by 4-OSA.

Comparative structural analyses of E. coli PBGS inactivated by 4-OSA versus other inhibitors like 4,7-dioxosebacic acid (4,7-DOSA) reveal significant variations in how these molecules mimic substrate binding nih.gov. These variations, coupled with observed compensatory changes in the enzyme's active site lid, offer detailed insights into the dynamic interactions that govern substrate recognition and catalytic efficiency. Such detailed structural information is instrumental in guiding protein engineering efforts aimed at altering enzyme specificity. By understanding which structural features confer or abolish sensitivity to inhibitors like 4-OSA, researchers can potentially design enzymes with tailored specificities, either to enhance their susceptibility to specific modulators or to confer resistance, depending on the desired application. This approach is fundamental to the broader field of enzyme engineering, where precise manipulation of protein structure leads to novel catalytic functions and specificities sci-hub.sethe-scientist.com.

Table 2: Structural Interaction of this compound with PBGS Active Site

| Enzyme (Species) | Binding Site Interaction | Key Residue | Type of Inhibition | Mimics |

| Yeast | Schiff base formation | Lys 263 | Irreversible | Substrate (A-side ALA) |

| E. coli | Active Site-Directed | N/A | Irreversible | Bisubstrate intermediate analog |

Data compiled from multiple studies nih.govresearchgate.netnih.govcore.ac.uk.

Structural Biology and Mechanistic Elucidation

X-ray Crystallography of 4-Oxosebacic Acid-Enzyme Complexes

X-ray crystallography has been a pivotal technique in understanding how this compound interacts with enzymes at an atomic level. The primary target of these studies has been porphobilinogen (B132115) synthase (PBGS), an essential enzyme in the biosynthesis of tetrapyrroles like heme and chlorophyll. acs.org High-resolution crystal structures of PBGS in complex with this compound have revealed critical details about the enzyme's active site and its mechanism. nih.govnih.gov

Crystal structures demonstrate that this compound is an active site-directed inhibitor that occupies the binding sites of both substrate molecules, known as the A-site and P-site. researchgate.netresearchgate.net A key interaction is the formation of a covalent Schiff base between the 4-oxo group of the inhibitor and a highly conserved lysine (B10760008) residue at the P-site of the enzyme (e.g., Lys263 in yeast PBGS). nih.gov This covalent linkage effectively inactivates the enzyme. nih.gov

Interestingly, studies with a related inhibitor, 4,7-dioxosebacic acid (4,7-DOSA), revealed the formation of a second Schiff base with another conserved lysine residue (Lys210 in yeast) at the A-site. nih.gov While this compound itself only forms one Schiff base, its ability to occupy both sites and the insights gained from its analogue have been crucial in defining the interactions for both substrate molecules. nih.govresearchgate.net The binding of these inhibitors has provided a clearer picture of the interactions made by both the A-side and P-side substrates during catalysis. nih.gov

| Inhibitor | Enzyme Source | PDB Code | Resolution (Å) | Key Active Site Interactions |

|---|---|---|---|---|

| This compound (4-OSA) | Escherichia coli | 1GPC | 1.90 | Forms a single Schiff base with P-site lysine (Lys246). Occupies both A- and P-sites. acs.orgnih.gov |

| 4,7-Dioxosebacic acid (4,7-DOSA) | Escherichia coli | 1I8J | 1.90 | Forms two Schiff bases: one with P-site lysine (Lys246) and one with A-site lysine (Lys194). acs.org |

| 4,7-Dioxosebacic acid (4,7-DOSA) | Yeast (Saccharomyces cerevisiae) | 1E51 | 2.25 | Forms two Schiff bases: one with P-site lysine (Lys263) and one with A-site lysine (Lys210). nih.gov |

The binding of a ligand to an enzyme often induces conformational changes, a concept known as "induced fit". nih.gov In the case of PBGS, the binding of inhibitors like this compound leads to significant structural rearrangements, particularly in the "active site lid," a flexible loop that covers the active site. nih.gov

The study of inhibitors is a powerful tool for dissecting enzyme mechanisms. scispace.com this compound and its analogues have been instrumental in clarifying the catalytic mechanism of PBGS. nih.govsci-hub.ru As a bisubstrate analogue, this compound mimics the simultaneous binding of two molecules of the natural substrate, 5-aminolevulinic acid (ALA). nih.gov

The crystal structure of PBGS with this compound provided a clear view of how both the A- and P-sites are occupied. researchgate.net However, the most significant breakthrough came from the structure with 4,7-dioxosebacic acid, which showed two covalent Schiff base linkages. acs.orgnih.gov This finding provided the first direct evidence supporting a "double Schiff base" mechanism, where the A-side substrate, like the P-side substrate, forms a covalent intermediate with the enzyme. This model has profoundly influenced the understanding of how PBGS asymmetrically condenses two identical substrate molecules to form the product, porphobilinogen. nih.govresearchgate.net Furthermore, the species-specific inhibition observed with this compound, which strongly inhibits E. coli PBGS but not human or several other bacterial forms, has highlighted structural differences in the active sites across species that can be exploited for drug design. nih.govnih.gov

| Enzyme Source | Inhibitor | Inhibition Effect |

|---|---|---|

| Escherichia coli | 4-OSA | Sensitive; active site-directed irreversible inhibitor. nih.gov |

| Human | 4-OSA | Insensitive to inhibition. nih.govnih.gov |

| Pea (Pisum sativum) | 4-OSA | Insensitive to inhibition. nih.gov |

| Pseudomonas aeruginosa | 4-OSA | Insensitive to inhibition. nih.gov |

| Toxoplasma gondii | 4-OSA | Failed to inhibit, even at high concentrations. nih.gov |

| Human | 4,7-DOSA | Sensitive; IC50 value of ~1 μM. acs.org Shows ~40-fold higher selectivity compared to TgPBGS. nih.gov |

| Toxoplasma gondii | 4,7-DOSA | Less sensitive than human PBGS. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

While X-ray crystallography provides a static picture of molecular interactions, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. numberanalytics.com It can be used to identify ligand binding sites and to characterize the dynamic changes that occur within an enzyme-inhibitor complex. ucl.ac.uk

NMR spectroscopy is highly effective for mapping the binding site of a ligand on a protein. numberanalytics.commit.edu Although specific published NMR studies focusing solely on this compound are not extensively detailed, the principles of NMR have been applied to its target enzyme, PBGS, and its ligands. acs.org Techniques such as chemical shift perturbation (CSP) could be readily applied. In a CSP experiment, a 2D ¹H-¹⁵N HSQC spectrum of an isotopically labeled enzyme is recorded in the presence and absence of this compound. Amino acid residues that are part of the binding site or experience a conformational change upon binding will show significant changes in their corresponding signal positions (chemical shifts), allowing the binding interface to be mapped. vu.lt

Another approach, saturation transfer difference (STD) NMR, can identify which chemical groups on the this compound molecule are in closest proximity to the enzyme. This method provides valuable information about the ligand's binding epitope from the ligand's perspective. numberanalytics.com

Enzymes are not rigid structures; they are dynamic entities that sample a range of conformations, and these motions are often critical for function. ucl.ac.uk The binding of an inhibitor like this compound can alter this dynamic landscape. NMR relaxation dispersion experiments, such as the Carr-Purcell-Meiboom-Gill (CPMG) method, can probe these motions on microsecond-to-millisecond timescales. ucl.ac.uk

Applying such techniques to the PBGS/4-oxosebacic acid complex could provide quantitative data on the flexibility of the active site lid, which crystallography suggests is a key dynamic feature. nih.gov These studies can reveal how the inhibitor might stabilize one conformation over others, effectively "locking" the enzyme in an inactive state. Understanding these dynamics is crucial because the balance between different conformational states can dictate both enzymatic activity and inhibitor potency. ucl.ac.uk

Analytical Methodologies for 4 Oxosebacic Acid

Chromatographic Techniques

Chromatography is a fundamental technique for separating individual components from a complex mixture. nih.gov For organic acids like 4-oxosebacic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed. openaccessjournals.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a powerful analytical method used to separate, identify, and quantify compounds in a liquid solution. openaccessjournals.comwikipedia.org The technique relies on a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.org

For the analysis of organic acids, including dicarboxylic acids like this compound, several HPLC methods are utilized. oiv.int Reversed-phase HPLC (RP-HPLC) is a common approach where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, often water and a polar organic solvent like acetonitrile (B52724) or methanol. wikipedia.orglongdom.org The separation of acidic compounds in RP-HPLC is influenced by the pH of the mobile phase, which affects their ionization state. libretexts.org

Ion-exchange chromatography is another valuable technique for separating charged molecules like organic acids. shimadzu.com In this method, the stationary phase contains charged functional groups that interact with the oppositely charged analyte ions. Additionally, hydrophilic interaction liquid chromatography (HILIC) has emerged as a useful technique for separating highly polar compounds that are not well-retained in reversed-phase systems. wikipedia.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. wikipedia.org

Detection in HPLC is commonly achieved using ultraviolet (UV) detectors, as the carboxyl group of organic acids absorbs in the low UV range (around 210 nm). oiv.intshimadzu.com

Table 1: HPLC Parameters for Organic Acid Analysis

| Parameter | Description | Common Settings for Organic Acids |

| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 (Reversed-Phase), Ion-Exchange Resins, HILIC phases. wikipedia.orgoiv.int |

| Mobile Phase | The liquid that carries the sample through the column. | Aqueous buffers (e.g., phosphate (B84403) buffer) with organic modifiers (e.g., acetonitrile, methanol). pH is often adjusted to control ionization. oiv.intlongdom.org |

| Detector | The component that measures the analytes as they elute from the column. | UV-Vis Detector (typically at 210-230 nm). oiv.intlongdom.org |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 1.5 mL/min. oiv.intlongdom.org |

| Temperature | The temperature of the column during separation. | Often controlled, for instance at 20°C or 60-65°C depending on the method. oiv.int |

Gas Chromatography (GC) Approaches for Metabolite Profiling

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For non-volatile compounds like dicarboxylic acids, a derivatization step is necessary to increase their volatility. lmaleidykla.ltlmaleidykla.lt This typically involves converting the carboxylic acid groups into less polar and more volatile esters or silyl (B83357) derivatives. nih.govglsciences.eu A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts active hydrogens on the acid to trimethylsilyl (B98337) (TMS) ethers. lmaleidykla.lt

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. sigmaaldrich.com The column contains a stationary phase, and separation occurs based on the differential partitioning of the analytes between the gas and stationary phases, which is largely dependent on their boiling points and polarity. sigmaaldrich.com

GC is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. lmaleidykla.lt GC-MS is particularly powerful as it provides both retention time information from the GC and mass spectral data from the MS, allowing for confident identification of the compounds. nih.gov

Advancements in Separation Science for Dicarboxylic Acids

The field of separation science is continually evolving, leading to improved methods for analyzing dicarboxylic acids. Advances in column technology, such as the development of core-shell particles, have led to higher efficiency and faster separations in HPLC. libretexts.org These particles consist of a solid, non-porous core surrounded by a porous shell of silica, which reduces the diffusion path for analytes and improves peak sharpness.

In gas chromatography, advancements include the development of more robust and selective capillary columns with a wider range of stationary phase polarities. sigmaaldrich.com Additionally, techniques like in-liner derivatization in a Programmable Temperature Vaporization (PTV) injector simplify sample preparation and reduce analysis time. glsciences.eu

Furthermore, multidimensional chromatography techniques, such as two-dimensional liquid chromatography (LCxLC) and two-dimensional gas chromatography (GCxGC), offer significantly enhanced peak capacity and resolution for analyzing highly complex samples containing numerous dicarboxylic acids and other metabolites.

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is an extremely sensitive and specific detection method, making it ideal for metabolomics studies where a vast number of compounds are present in a sample. thermofisher.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful platform for the identification and quantification of specific molecules like this compound. wikipedia.org

Untargeted Metabolomics Approaches

Untargeted metabolomics aims to comprehensively measure all detectable small molecules in a biological sample to identify changes in response to stimuli or disease states. novogene.comnih.gov This hypothesis-generating approach is particularly useful for discovering novel biomarkers. nih.gov In the context of this compound, untargeted metabolomics using high-resolution mass spectrometry can reveal its presence and altered levels in various biological matrices. nih.govthermofisher.com

The general workflow for untargeted metabolomics involves sample preparation, chromatographic separation (usually LC or GC), and detection by a high-resolution mass spectrometer. nih.gov The resulting data consists of a large number of mass spectral features, which are then processed using bioinformatics tools to align chromatograms, detect peaks, and perform statistical analysis to identify features that are significantly different between sample groups. nih.gov Putative identification of these features, including this compound, is then achieved by matching the accurate mass and isotopic pattern to metabolic databases. novogene.com

High-Resolution LC-MS2 for Annotation and Quantification

High-resolution tandem mass spectrometry (LC-MS/MS or LC-MS2) is a powerful technique for the confident annotation and quantification of metabolites. biomol.comfrontiersin.org In this approach, after initial ionization and mass analysis (MS1), ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented. biomol.com The resulting fragment ions (product ions) are then analyzed in a second stage of mass spectrometry (MS2). researchgate.net The fragmentation pattern is characteristic of the molecule's structure and provides a higher degree of confidence in its identification. massbank.eu

For this compound, a high-resolution LC-MS2 method would involve separating the compound from other matrix components using liquid chromatography. nih.gov The eluting compound is then ionized, typically by electrospray ionization (ESI), and its accurate mass is measured in the first mass analyzer. This precursor ion is then selected and fragmented, and the resulting product ion spectrum is recorded. biomol.com By comparing the accurate mass of the precursor ion and its fragmentation pattern to that of an authentic standard or to spectral libraries, the identity of this compound can be confirmed. massbank.eu

Quantification can be performed by integrating the peak area of the precursor ion or a specific product ion from the chromatogram. spectroscopyonline.com The use of high-resolution mass spectrometry is advantageous as it allows for the separation of ions with very similar masses (isobaric interferences), leading to more accurate quantification. spectroscopyonline.com

Table 2: High-Resolution LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Description | Typical Settings |

| Ionization Source | Method used to create ions from the analyte molecules. | Electrospray Ionization (ESI) is common for LC-MS. wikipedia.org |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | High-resolution analyzers like Orbitrap or Time-of-Flight (TOF) are used. thermofisher.com |

| Scan Mode | The way in which mass spectra are acquired. | Data-Dependent Acquisition (DDA) for untargeted analysis, where MS2 spectra are acquired for the most abundant ions from an MS1 scan. frontiersin.org |

| Collision Energy | The energy used to fragment the precursor ions in MS2. | Ramped or fixed collision energies are used to generate informative fragment spectra. massbank.eu |

| Resolution | The ability of the mass spectrometer to distinguish between ions of very similar mass-to-charge ratios. | High resolution (e.g., >60,000) is crucial for accurate mass measurement and resolving interferences. spectroscopyonline.com |

Other Spectroscopic and Electrophoretic Methods

Beyond chromatography-mass spectrometry, other analytical methods can be applied in studies involving this compound, although they may not be used for direct quantification in complex matrices.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. jocpr.com It provides detailed information about the chemical environment of each atom in the molecule, confirming its identity. While NMR can be used for quantitative purposes (qNMR), it generally has lower sensitivity compared to MS-based methods, making it less suitable for trace analysis in complex samples. jocpr.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. jocpr.com The spectrum of this compound would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and ketone (C=O stretching) functional groups, aiding in its identification.

UV-Visible (UV-Vis) Spectroscopy: Saturated ketones and carboxylic acids exhibit weak n→π* transitions in the UV region. jocpr.com While not highly specific, UV-Vis detection is commonly used in HPLC systems for quantifying analytes that possess a suitable chromophore. jrespharm.com The applicability for direct quantification of this compound would depend on its molar absorptivity and the presence of interfering substances that absorb at the same wavelength.

Electrophoretic Methods:

Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electric field. d-nb.info As a dicarboxylic acid, this compound would carry a negative charge at neutral or alkaline pH and could be separated from other anions in a sample. eurl-pesticides.eu CE offers high separation efficiency and requires minimal sample volume. chromatographyonline.com Coupling CE with mass spectrometry (CE-MS) can provide both high-resolution separation and specific detection. chromatographyonline.com

Gel Electrophoresis: While typically used for large biomolecules like proteins and nucleic acids, electrophoretic techniques have been utilized in studies involving this compound. google.com Specifically, its role as a species-specific enzyme inhibitor for porphobilinogen (B132115) synthase has been investigated, where changes in enzyme activity or structure could be monitored using electrophoretic or spectrophotometric assays. google.comnih.gov

Method Validation and Performance Characteristics

For any quantitative analytical method to be considered reliable and fit for its intended purpose, it must undergo a rigorous validation process. sepscience.com Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. europa.euich.org Key performance characteristics are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eueuropa.eu

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. ijpsonline.com It is typically evaluated by analyzing a series of standards at different concentrations (e.g., five to six levels) and performing a linear regression analysis of the response versus concentration. researchgate.netchromatographyonline.com The relationship is commonly judged by the coefficient of determination (R²), which should ideally be close to 1.000 (e.g., >0.99). sciencescholar.us

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision (Inter-assay precision): The precision within a single laboratory, but considering variations such as different days, different analysts, or different equipment. europa.eu

Accuracy: Accuracy represents the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. europa.eu It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix. The sample is then analyzed, and the percentage of the spiked analyte that is detected (% recovery) is calculated. jocpr.com Accuracy should be assessed at multiple concentration levels across the specified range. chromatographyonline.com

Sensitivity: Analytical sensitivity refers to the ability of the method to discriminate between small differences in analyte concentration. It is represented by the slope of the calibration curve. A steeper slope indicates higher sensitivity. wikipedia.org

The following table provides illustrative examples of acceptance criteria for these parameters for a typical HPLC or GC-MS method.

| Parameter | Assessment Method | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | Analysis of 5-6 standard concentrations; plot of response vs. concentration. | Coefficient of Determination (R²) > 0.99 | sciencescholar.us |

| Precision (Repeatability & Intermediate) | Multiple analyses (e.g., n=6) of a sample at different concentrations on the same day and on different days. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) | gcms.cz |

| Accuracy | Spiking a blank matrix with known analyte concentrations (e.g., 3 levels, n=3 each) and calculating % recovery. | Mean recovery of 80-120% | gcms.cz |

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is the concentration that provides a signal that is statistically different from the background noise, commonly defined as a signal-to-noise ratio (S/N) of 3:1. chromatographyonline.comchromatographyonline.com

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com It is often established at a signal-to-noise ratio of 10:1 or as the lowest concentration on the calibration curve that can be measured with an acceptable level of precision (e.g., RSD ≤ 20%) and accuracy. gcms.czchromatographyonline.com

LOD and LOQ can be calculated from the calibration curve using the following equations based on the standard deviation of the response (σ) and the slope of the curve (S): sepscience.com LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Here, σ can be the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses. sepscience.com

The table below shows hypothetical LOD and LOQ values for this compound based on typical performance of modern chromatographic methods for similar analytes. nih.govresearchgate.netresearchgate.net

| Parameter | Typical Method | Illustrative Value (in solution) | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | HPLC-MS/MS or GC-MS | 0.5 - 5 ng/mL | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | HPLC-MS/MS or GC-MS | 2 - 10 ng/mL | nih.govresearchgate.net |

Role in Biological Systems Beyond Direct Metabolism

Ecological and Environmental Research

Current scientific literature does not provide specific data on the role of 4-Oxosebacic acid within ecological and environmental systems.

Presence and Cycling in Aquatic Ecosystems

There are no available studies that document the presence or cycling of this compound in freshwater or marine ecosystems. Standard environmental monitoring and chemical profiling studies of aquatic environments have not reported its detection.

Potential Environmental Fate and Transformations

The environmental fate and potential transformations of this compound, such as its biodegradability, photostability, or biotransformation pathways, have not been the subject of published research. Consequently, its persistence and potential for bioaccumulation in the environment are unknown.

Bioprospecting and Natural Products Research

Efforts to identify novel compounds from natural sources have not yet reported the isolation of this compound.

Identification in Natural Product Libraries from Marine Organisms

A review of major natural product libraries and databases shows no record of this compound being identified as a metabolite from marine organisms, including microbes, algae, sponges, or other invertebrates.

Exploration of Derivatives for Non-Medical Biological Activities

There is a lack of research into the synthesis and biological evaluation of this compound derivatives for non-medical applications. Fields such as agriculture, bioremediation, or material science have not yet explored the potential of this compound.

Computational and Theoretical Chemistry Approaches

Cheminformatics and Data Mining for Related Compounds

Cheminformatics and data mining represent powerful computational approaches that leverage information technology to analyze chemical structures, predict properties, and discover novel bioactive molecules. These methodologies are particularly valuable when studying classes of compounds that share structural similarities with 4-Oxosebacic acid, such as other keto-acids and dicarboxylic acids. By applying these techniques, researchers can gain insights into structure-activity relationships (SAR) and structure-property relationships (SPR), thereby accelerating the identification and optimization of compounds for various applications.

Cheminformatics: Tools and Techniques

Cheminformatics encompasses a broad range of computational methods aimed at solving chemical problems, including the storage, retrieval, analysis, and prediction of chemical data rjpbcs.comnih.govwhiterose.ac.uk. Key techniques include:

Molecular Descriptors: These are numerical representations of molecular properties derived from chemical structures. They can range from simple physicochemical properties (e.g., molecular weight, LogP) to complex topological and quantum chemical indices datagrok.aiunlp.edu.arresearchgate.net. Descriptors are fundamental inputs for predictive modeling.

Similarity Searching: Algorithms that quantify the structural similarity between molecules, enabling the identification of compounds with similar properties or biological activities.

Database Mining: The process of extracting meaningful patterns and knowledge from large chemical databases, often employing statistical methods and machine learning algorithms nih.govwhiterose.ac.uk.

Data Mining and Predictive Modeling (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are cornerstones of cheminformatics, establishing mathematical correlations between molecular structure and biological activity or physicochemical properties, respectively unlp.edu.arresearchgate.nettandfonline.comresearchgate.netresearchgate.nettandfonline.comacs.org. These models are built using molecular descriptors and statistical or machine learning algorithms.

QSAR/QSPR Studies on Related Compound Classes:

Research applying QSAR/QSPR to compounds structurally related to this compound has yielded significant insights:

Inhibition of Calpain I: Studies on peptide α-ketoamides and α-ketohydroxamates, which share the keto-acid functional group motif, have successfully developed QSAR models to predict their inhibitory activity against Calpain I tandfonline.comtandfonline.com. Using Multiple Linear Regression (MLR), models incorporating descriptors such as lipophilicity (LogP), heat of formation, and Highest Occupied Molecular Orbital (HOMO) energy demonstrated strong predictive power. A notable model achieved an R² of 0.877 and a cross-validation Q² of 0.937, indicating that increased hydrophobicity, higher heat of formation, and lower HOMO energy were associated with enhanced inhibitory activity tandfonline.comtandfonline.com.

Toxicity of Aliphatic Carboxylic Acids: QSPR models have been developed to predict the aquatic toxicity of aliphatic mono- and dicarboxylic acids unlp.edu.arresearchgate.net. These studies utilized descriptors like electrotopological states, molar refractivity, n-octanol/water partition coefficient (logKo/w), surface tension, and polarizability. For a set of 35 carboxylic acids, models achieved high correlation coefficients, with reported R² values reaching up to 0.951, demonstrating the ability of these descriptors to capture structural influences on toxicity unlp.edu.arresearchgate.net.

Physical Properties of Dicarboxylic Acids: Quantitative Structure-Property Relationship (QSPR) analysis has been applied to predict physical properties of aliphatic dicarboxylic acids, such as molar refractivity researchgate.net. By employing a single molecular descriptor, the ZEP topological index, researchers developed a linear regression model that achieved an exceptional R² of 0.9998 and a cross-validation R² (R² CV) of 0.998. This highlights the efficacy of topological descriptors in accurately predicting physical characteristics for this class of compounds researchgate.net.

Table 1: QSAR/QSPR Studies on Related Compound Classes

| Study Focus | Compound Class | Target/Property | Method | Key Descriptors Used | Performance Metrics (R², Q², etc.) |

| Calpain I Inhibition | Peptide α-ketoamides, α-ketohydroxamates | Calpain I | MLR | LogP, Heat of formation, HOMO energy | R²=0.877, Q²=0.937 |

| Aquatic Toxicity | Aliphatic mono- and dicarboxylic acids | Toxicity | QSPR | Electrotopological state, Molar refractivity, logKo/w, etc. | R² up to 0.951 |

| Physical Properties (Molar Refractivity) | Aliphatic dicarboxylic acids | Molar Refractivity | QSPR | ZEP topological index | R²=0.9998, R² CV=0.998 |

Virtual Screening and Cheminformatics Data Mining

Virtual screening is a data mining technique that computationally sifts through large libraries of chemical compounds to identify potential candidates with desired biological activities or properties whiterose.ac.uknih.govnih.govtandfonline.comresearchgate.net. This approach is crucial for drug discovery and the exploration of chemical space.

Virtual Screening Applications for Related Compounds:

Cheminformatics-driven virtual screening has been employed to identify inhibitors for various enzymes and targets, including those relevant to keto-acid metabolism or structures containing similar functional groups:

BCKDK Inhibition: In the context of metabolic diseases, virtual screening was used to identify inhibitors of Branched-chain α-keto acid dehydrogenase kinase (BCKDK) tandfonline.comresearchgate.net. By integrating allosteric binding site prediction and large-scale ligand database screening, compounds like PPHN and POAB were identified. These molecules exhibited high binding affinities (Kd values of 3.9 μM and 1.86 μM, respectively) and demonstrated significant kinase inhibitory activity, along with antiproliferative and proapoptotic effects in cancer cells tandfonline.comresearchgate.net.

KARI Inhibition: For antifungal drug development, virtual screening was performed to identify inhibitors of Ketol-Acid Reducto-Isomerase (KARI) nih.govresearchgate.net. Using homology modeling and docking studies, several compounds from the ZINC database were screened. Hits such as ZINC00720614 and ZINC01068126 were identified as pharmacologically active agonists and antagonists of KARI, suggesting their potential as antifungal agents nih.govresearchgate.net.

AKR1C Inhibition: Research into inhibitors of Aldo-keto Reductase 1C (AKR1C) enzymes, which are involved in various physiological processes, utilized virtual screening of a natural product library nih.gov. Bile acid methyl esters, including derivatives of ursodeoxycholic acid, were identified as potential inhibitors. Experimental assays confirmed that several bile acid methyl esters inhibited AKR1C2 and AKR1C3 activity, with one compound showing dose-dependent inhibition of AKR1C2 with an IC50 of approximately 3.6 μM nih.gov.

Table 2: Virtual Screening Applications for Related Compounds

| Study Focus | Target Enzyme/Pathway | Virtual Screening Approach | Identified Hits (Examples) | Outcome/Significance |

| BCKDK Inhibition | BCKDK | Allosteric site prediction, Ligand database screening | PPHN, POAB | High binding affinity (Kd: 3.9 μM, 1.86 μM); kinase inhibition, antiproliferative effects |

| KARI Inhibition | KARI | Homology modeling, Docking, Virtual screening | ZINC00720614, ZINC01068126, ZINC0923, ZINC02090678, ZINC00663057, ZINC02284065 | Pharmacologically active agonists/antagonists of KARI |

| AKR1C Inhibition | AKR1C2, AKR1C3 | Virtual screening (natural product library) | Bile acid methyl esters (e.g., Ursodeoxycholic acid derivatives) | Identified inhibitors with IC50 values (e.g., ~3.6 μM for AKR1C2) |

Compound List:

this compound

Keto-dicarboxylic acids

Dicarboxylic acids

Keto-acids

α-ketoamides

α-ketohydroxamates

Aliphatic mono- and dicarboxylic acids

Branched-chain α-keto acids (BCKAs)

4-Oxo-hexanoic acid

4-Oxocyclohexanecarboxylic acid

PPHN

POAB

Ursodeoxycholic acid

Bile acid methyl esters

Potential Non Biomedical Research Applications

Chemical Building Block in Organic Synthesis

The presence of both carboxyl groups and a ketone allows 4-oxosebacic acid to participate in a wide array of chemical transformations, making it a valuable intermediate in the synthesis of diverse organic molecules.

This compound serves as a foundational molecule for constructing more intricate chemical entities. Its dicarboxylic nature allows for esterification, amidation, and polymerization reactions, while the ketone group can undergo reductions, oxidations, or nucleophilic additions. These reactions can lead to the formation of cyclic compounds, heterocycles, and functionalized aliphatic chains, which are critical components in the development of new materials and specialized chemicals. For instance, it can be envisioned as a precursor in multi-step syntheses where its carbon backbone is elaborated upon to create molecules with specific desired properties.

The structural features of this compound lend themselves to applications in material science, particularly in the creation of polymers, plasticizers, and lubricants.

Polymers: As a diacid, this compound can be copolymerized with diols or diamines to form polyesters or polyamides, respectively. The incorporation of the ketone group into the polymer backbone can introduce specific properties such as enhanced polarity, potential for cross-linking, or sites for further chemical modification. While specific large-scale polymer applications for this compound are still under research, related dicarboxylic acids like sebacic acid are known precursors for polymers like poly(glycerol sebacate) (PGS), a biodegradable elastomer used in tissue engineering sigmaaldrich.com. The inclusion of a keto group could offer novel routes to functional polymers with tailored thermal, mechanical, or chemical resistance properties.

Plasticizers and Lubricants: Dicarboxylic acids and their derivatives are frequently employed as plasticizers to increase the flexibility and workability of polymers, or as base stocks and additives for lubricants due to their inherent lubricity and thermal stability. The specific structure of this compound, with its medium-length carbon chain and polar functional groups, suggests potential for developing novel plasticizers or lubricant components, although detailed research in these specific areas for this compound is ongoing.

Sustainable Chemical Manufacturing

The principles of green chemistry are increasingly influencing chemical production, and compounds like this compound, especially if derived from renewable resources, can play a role in more sustainable manufacturing.

The pursuit of eco-friendly production methods for chemicals is a significant trend. While specific industrial-scale synthesis routes for this compound are not extensively detailed in the provided search results, the general context of dicarboxylic acid production highlights potential pathways. For example, sebacic acid, a related compound, is derived from castor oil, a renewable resource sigmaaldrich.com. If this compound can be synthesized from biomass-derived feedstocks or through processes that minimize hazardous waste and energy consumption, it aligns with green chemistry principles. Research into sustainable chemical manufacturing often involves optimizing reaction conditions, using greener solvents, and exploring catalytic methods to reduce environmental impact reagent.co.ukschemahub.ac.ukacs.orgpjoes.com.

The integration of this compound into green chemistry methodologies can involve its use as a building block in syntheses that adhere to green principles. This includes designing reaction pathways that maximize atom economy, minimize waste generation, and utilize less hazardous reagents and solvents. For instance, if this compound itself can be produced via biocatalytic routes or from CO2 utilization, it would further enhance its sustainability profile nih.govrsc.org. Its role as a precursor for complex molecules could also be explored using greener synthetic transformations, such as those employing microwave irradiation, sonochemistry, or heterogeneous catalysis, which are known to improve efficiency and reduce environmental footprints nih.govnih.govimist.ma.

Future Research Directions and Challenges

Elucidating Undiscovered Metabolic Pathways Involving 4-Oxosebacic Acid

A primary challenge in the study of this compound is the elucidation of its metabolic origins and fate within biological systems. While specific pathways involving this compound are yet to be definitively identified, research into the metabolism of other dicarboxylic acids provides a foundation for future investigations. Medium-chain dicarboxylic acids are known to be metabolized in both mitochondria and peroxisomes. nih.gov The degradation of these molecules can yield important metabolic intermediates such as acetyl-CoA and succinyl-CoA. nih.gov

Future research will likely focus on identifying enzymes that can act on this compound. The presence of the oxo group suggests that enzymes such as reductases or dehydrogenases may be involved in its metabolism. Investigating the potential for this compound to be a product of fatty acid oxidation, particularly through ω-oxidation, is a promising avenue. This pathway is known to produce dicarboxylic acids, and it is plausible that intermediates in this process could be oxidized to form oxo-dicarboxylic acids. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis

Detecting and quantifying this compound, especially at trace levels in complex biological matrices, presents a significant analytical challenge. researchgate.netsci-hub.st The development of highly sensitive and specific analytical methods is crucial for understanding its physiological concentrations and roles. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the analysis of dicarboxylic acids. nih.govnih.gov

However, the polar nature of this compound necessitates derivatization to improve its volatility and chromatographic behavior for GC-MS analysis. nih.govcolostate.edu Common derivatization methods include esterification and silylation. nih.govresearchgate.netsigmaaldrich.com Future research in this area should focus on optimizing these derivatization procedures for this compound to achieve lower detection limits and improved reproducibility. researchgate.net For LC-MS, the development of specialized columns and mobile phases will be important for achieving good separation from other organic acids in biological samples. Furthermore, tandem mass spectrometry (MS/MS) can provide structural information, aiding in the unambiguous identification of this compound in complex mixtures. cam.ac.uk

| Analytical Technique | Derivatization Method | Key Advantages | Challenges |

| GC-MS | Esterification (e.g., with BF3/alcohol), Silylation (e.g., with BSTFA) | High resolution and sensitivity, established libraries for identification. nih.gov | Requires derivatization, potential for incomplete reactions or side products. colostate.eduresearchgate.net |

| LC-MS | Often not required, but can enhance ionization | High specificity and sensitivity, suitable for polar and non-volatile compounds. | Matrix effects can suppress ionization, requires careful method development. cam.ac.uk |

Design of Highly Selective Enzyme Modulators

This compound has been identified as a species-specific, active site-directed irreversible inhibitor of Escherichia coli porphobilinogen (B132115) synthase (PBGS). nih.gov This enzyme is crucial in the biosynthesis of tetrapyrroles. nih.gov Interestingly, human, pea, Pseudomonas aeruginosa, and Bradyrhizobium japonicum PBGS are insensitive to inhibition by this compound, highlighting its high degree of selectivity. nih.gov This specificity provides a valuable starting point for the design of novel enzyme modulators.

Future research should aim to understand the structural basis for this selectivity. By comparing the crystal structures of the E. coli PBGS inactivated by this compound with the structures of the insensitive orthologs, researchers can identify key amino acid residues responsible for its species-specific binding. nih.gov This knowledge can then be used to design new inhibitors with tailored selectivity for other enzymes or even to modulate the activity of other PBGS orthologs. Computational modeling and molecular docking studies will be instrumental in this process, allowing for the virtual screening of modified this compound structures and the prediction of their binding affinities and specificities.

Exploration of Novel Biocatalytic Routes for Production

The chemical synthesis of this compound can be challenging and may involve harsh reaction conditions. Biocatalysis offers a more environmentally friendly and sustainable alternative for its production. acib.at Future research in this area should focus on the discovery and engineering of enzymes that can catalyze the synthesis of this compound from renewable feedstocks.

One promising approach is the use of cytochrome P450 monooxygenases. researchgate.netnih.gov These enzymes are known to hydroxylate fatty acids, and engineered variants could potentially introduce a ketone group at the C4 position of sebacic acid or a related precursor. google.com Another avenue is the development of multi-enzyme cascades, where a series of enzymatic reactions are combined in a one-pot synthesis. researchgate.netnih.gov For example, a cascade could be designed that starts with a readily available fatty acid, which is then converted to a dicarboxylic acid, followed by a specific oxidation to introduce the oxo group. The discovery of novel enzymes from microorganisms, such as those involved in the degradation of hydrocarbons, may also yield biocatalysts capable of producing this compound. nih.gov

| Biocatalytic Approach | Key Enzymes/Pathways | Potential Advantages |

| Engineered Monooxygenases | Cytochrome P450s | High specificity and selectivity for C-H activation. google.comresearchgate.net |

| Multi-Enzyme Cascades | Dehydrogenases, oxidases, hydratases | Can convert simple precursors to complex molecules in a single process. nih.govmdpi.com |

| Novel Enzyme Discovery | Enzymes from extremophiles or hydrocarbon-degrading microbes | Potential for novel reactivity and robustness. |

Expanding Theoretical Modeling for Predictive Capabilities

Theoretical and computational modeling can provide valuable insights into the properties and potential biological roles of this compound, guiding future experimental work. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict the biological activities and potential toxicity of this compound and its derivatives based on their molecular structures. researchgate.netmdpi.commdpi.com Such models can help to prioritize compounds for further experimental investigation.

Molecular dynamics simulations can be employed to study the interactions of this compound with enzymes and other biological macromolecules, providing a deeper understanding of its mechanism of action as an enzyme modulator. researchgate.netnih.gov These simulations can also be used to predict how structural modifications to this compound might affect its binding affinity and selectivity. Furthermore, computational models of metabolic pathways could be used to predict the potential metabolic fate of this compound and to identify key enzymes involved in its biotransformation.

| Modeling Approach | Application to this compound | Potential Outcomes |

| QSAR | Prediction of biological activity and toxicity. researchgate.netmdpi.com | Identification of structural features important for activity and prioritization of derivatives for synthesis. |

| Molecular Docking | Simulating the binding of this compound to enzyme active sites. nih.gov | Understanding the basis of enzyme inhibition and guiding the design of more potent and selective modulators. |

| Molecular Dynamics | Simulating the dynamic behavior of this compound-protein complexes. | Elucidating the mechanism of enzyme modulation and predicting the effects of mutations. |

| Metabolic Modeling | Integrating this compound into existing metabolic networks. | Predicting its metabolic fate and identifying potential undiscovered metabolic pathways. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 4-Oxosebacic acid (4-OSA) in a laboratory setting?

- Methodological Guidance :

- Synthesis : Use condensation reactions under controlled pH and temperature, as described in studies on bisubstrate analogs for porphobilinogen synthase (PBGS) .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and elemental analysis for purity assessment. Ensure compliance with reproducibility standards by detailing solvent systems and reaction conditions .

- Zinc Binding Verification : Utilize UV-Vis spectroscopy or isothermal titration calorimetry (ITC) to confirm zinc ion coordination, as 4-OSA acts as a zinc-binding inhibitor .

Q. How should researchers design enzyme inhibition assays to evaluate 4-OSA's effects on PBGS activity?

- Methodological Guidance :

- Assay Conditions : Use fixed-time assays at 37°C in 0.1 M bis-tris propane-HCl buffer, with 10 mM γ-mercaptoethanol and varying concentrations of 5-aminolevulinic acid (ALA) as substrate .

- Variables to Control : Include pH profiles (e.g., 6.0–9.0), metal ion concentrations (Zn²⁺, Mg²⁺), and chelators (e.g., 1,10-phenanthroline) to assess inhibition specificity .

- Data Interpretation : Calculate and using Lineweaver-Burk plots. Report inhibition constants () and compare with structural analogs like 4,7-dioxosebacic acid (4,7-DOSA) .

Q. What are the best practices for presenting 4-OSA-related experimental data in academic publications?

- Methodological Guidance :

- Processed Data : Include graphs with error bars (e.g., standard deviation) and statistical analyses (t-tests, ANOVA) in the main text .

- Raw Data : Place large datasets (e.g., kinetic measurements) in appendices to maintain readability .

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to describe experimental protocols in detail, including instrument calibration and sample preparation .

Advanced Research Questions

Q. How can structural biology techniques elucidate the species-specific inhibition of PBGS by 4-OSA?

- Methodological Guidance :

- X-ray Crystallography : Compare crystal structures of PBGS from E. coli (sensitive to 4-OSA) and human (insensitive) to identify active-site variations, such as lid domain flexibility or conserved water molecules .

- Molecular Dynamics Simulations : Model conformational changes in PBGS upon 4-OSA binding to explain differences in inhibitor sensitivity across species .

- Mutagenesis Studies : Engineer human PBGS variants to resemble E. coli PBGS (e.g., modifying active-site residues) and test 4-OSA sensitivity to validate structural hypotheses .

Q. What strategies can resolve contradictions in reported 4-OSA inhibition efficacies across studies?

- Methodological Guidance :

- Meta-Analysis : Quantify heterogeneity using metrics like to assess variability due to assay conditions (e.g., pH, metal ions) versus biological differences .

- Replication : Conduct cross-species experiments under standardized conditions (e.g., identical buffer systems) to isolate confounding variables .

- Data Transparency : Share raw kinetic data and structural coordinates in repositories (e.g., PDB) for independent validation .

Q. How can comparative studies with 4-OSA analogs (e.g., 4,7-DOSA) advance understanding of PBGS catalysis?

- Methodological Guidance :

- Kinetic Profiling : Measure inhibition constants () for analogs under identical conditions to rank binding affinities and infer substrate mimicry efficiency .

- Structural Overlays : Use PyMOL or Chimera to align PBGS structures inhibited by 4-OSA and 4,7-DOSA, focusing on active-site lid conformations and water networks .

- Mechanistic Hypotheses : Propose reaction intermediates based on analog binding modes, supported by density functional theory (DFT) calculations .

Q. What methodologies optimize 4-OSA-based assays for studying PBGS variants in disease models?

- Methodological Guidance :

- High-Throughput Screening : Adapt microplate assays with fluorescent substrates (e.g., derivatized ALA) to screen PBGS mutants for 4-OSA sensitivity .

- Inhibitor Specificity Tests : Use isothermal titration calorimetry (ITC) to confirm selective binding to target PBGS isoforms over related metalloenzymes .

- In Vivo Validation : Combine knockout models (e.g., E. coli PBGS-deficient strains) with complementation assays to assess 4-OSA's physiological impact .

Key Resources for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.